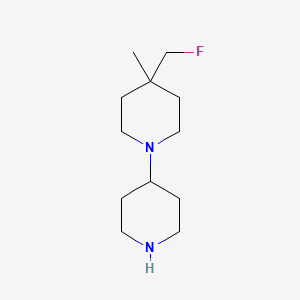

4-(Fluoromethyl)-4-methyl-1,4'-bipiperidine

Description

4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine is a fluorinated organic compound that belongs to the class of bipiperidines. The incorporation of a fluoromethyl group into the bipiperidine structure significantly alters its physicochemical properties, making it a compound of interest in various fields such as medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H23FN2 |

|---|---|

Molecular Weight |

214.32 g/mol |

IUPAC Name |

4-(fluoromethyl)-4-methyl-1-piperidin-4-ylpiperidine |

InChI |

InChI=1S/C12H23FN2/c1-12(10-13)4-8-15(9-5-12)11-2-6-14-7-3-11/h11,14H,2-10H2,1H3 |

InChI Key |

HVUNDQHLGREMEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C2CCNCC2)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine can be achieved through various methods. One common approach involves the fluoromethylation of a bipiperidine precursor using fluoroiodomethane under visible light-mediated radical conditions . This method utilizes tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .

Industrial Production Methods

Industrial production of 4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine may involve large-scale fluoromethylation reactions using commercially available fluoroiodomethane and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

Industry: The compound is used in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated bipiperidines and fluoromethylated N-heterocycles such as:

- 4-(Difluoromethyl)-4-methyl-1,4’-bipiperidine

- 4-(Fluoromethyl)-4-ethyl-1,4’-bipiperidine

- 4-(Fluoromethyl)-4-phenyl-1,4’-bipiperidine .

Uniqueness

4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine is unique due to its specific fluoromethyl substitution, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential biological activity. These properties make it a valuable compound for various research and industrial applications.

Biological Activity

4-(Fluoromethyl)-4-methyl-1,4'-bipiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The structure of 4-(Fluoromethyl)-4-methyl-1,4'-bipiperidine features two piperidine rings connected by a biphenyl linkage with a fluoromethyl group at one of the piperidine rings. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that 4-(Fluoromethyl)-4-methyl-1,4'-bipiperidine exhibits various biological activities, including antimicrobial and anti-inflammatory properties. Its mechanism of action may involve interaction with specific targets in bacterial and human cells.

Antimicrobial Activity

Studies have shown that compounds similar to 4-(Fluoromethyl)-4-methyl-1,4'-bipiperidine possess significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis. For instance, a high-throughput screening identified several analogs with promising inhibitory concentrations (IC50) against this bacterium.

| Compound | MIC (µM) | IC50 (µM) | Target |

|---|---|---|---|

| 4PP-1 | 6.3 | >80 | MmpL3 |

| 4PP-2 | 2.0 | - | MmpL3 |

| 4PP-3 | 6.8 | - | MmpL3 |

Table: Structure-activity relationship of related compounds targeting Mycobacterium tuberculosis .

The antimicrobial activity of 4-(Fluoromethyl)-4-methyl-1,4'-bipiperidine is primarily attributed to its ability to inhibit the function of specific proteins essential for bacterial survival. For example, the compound targets the MmpL3 protein in M. tuberculosis, which is crucial for the bacterium's cell wall integrity .

Case Study 1: Inhibition of Mycobacterium tuberculosis

In a study focusing on the compound's activity against M. tuberculosis, researchers performed structure–activity relationship (SAR) studies which revealed that modifications to the piperidine rings could enhance potency while maintaining low cytotoxicity .

Case Study 2: Neuroinflammation Imaging

Another study explored fluorinated analogs of similar bipiperidine compounds for imaging neuroinflammation using PET scans. The results indicated that these compounds could effectively bind to the colony-stimulating factor 1 receptor (CSF1R), suggesting potential applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.